molecular formula C10H17ClO4 B052922 Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate CAS No. 404958-08-3

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Cat. No.: B052922
CAS No.: 404958-08-3
M. Wt: 236.69 g/mol
InChI Key: WLRFCPQXWBDLRG-MRVPVSSYSA-N
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Description

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloro substituent, a hydroxyl group, and a keto group on a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate typically involves the esterification of ®-6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of tert-butyl esters often involves the use of flow microreactor systems, which provide efficient and scalable synthesis. The process may include the direct introduction of the tert-butoxycarbonyl group into the target molecule using tert-butyl alcohol and a suitable catalyst .

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a corresponding ketone or carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 6-chloro-5-oxo-3-oxohexanoate or 6-chloro-5-hydroxy-3-oxohexanoic acid.

    Reduction: Formation of 6-chloro-5-hydroxy-3-hydroxyhexanoate.

    Substitution: Formation of 6-azido-5-hydroxy-3-oxohexanoate or 6-cyano-5-hydroxy-3-oxohexanoate.

Scientific Research Applications

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:

Comparison with Similar Compounds

  • Tert-butyl ®-6-chloro-5-hydroxy-3-oxoheptanoate
  • Tert-butyl ®-6-chloro-5-hydroxy-3-oxooctanoate
  • Tert-butyl ®-6-chloro-5-hydroxy-3-oxononanoate

Uniqueness: Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the ®-configuration imparts chirality, making it relevant in enantioselective synthesis and studies .

Properties

IUPAC Name

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFCPQXWBDLRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426933
Record name Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404958-08-3
Record name Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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